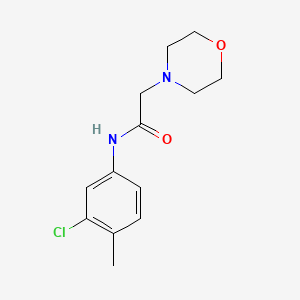

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide

Description

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide (CAS: 306732-14-9) is a synthetic organic compound featuring a morpholinoacetamide group linked to a 3-chloro-4-methylphenyl substituent (Fig. 1). This compound is primarily used in pharmaceutical research as an intermediate for developing bioactive molecules, particularly in neurological and antimalarial drug discovery .

Molecular Formula: C₁₃H₁₇ClN₂O₂

Molecular Weight: 280.74 g/mol

Key Features:

- Chlorine atom at the 3-position enhances metabolic stability.

- Methyl group at the 4-position modulates lipophilicity.

- Morpholine ring improves solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-10-2-3-11(8-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIUORVCULDPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide typically involves the reaction of 3-chloro-4-methylaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-chloro-4-methylaniline is reacted with acetic anhydride to form an intermediate.

Step 2: The intermediate is then reacted with morpholine to yield N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)

- Structure : Replaces the phenyl ring with a thiazole moiety bearing a 2-chlorophenyl group.

- Higher molecular weight (356.85 g/mol) compared to the parent compound. Demonstrated 95% purity in synthesis, suggesting robust synthetic protocols .

2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Not specified)

- Structure : Simpler backbone with a single fluorine substituent.

- Key Differences :

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide (CAS: 297150-40-4)

- Structure : Features a trifluoromethyl group at the 5-position.

- Key Differences: Trifluoromethyl group increases electronegativity and lipophilicity. Potential for enhanced blood-brain barrier penetration due to higher logP .

Modifications in the Acetamide Side Chain

2-((1-Methyl-1H-imidazol-2-yl)thio)acetamide Derivative (CAS: 306732-11-6)

- Structure : Replaces morpholine with a methylimidazole-thioether group.

- Key Differences :

N-(4-Morpholinophenyl)-2-chloroacetamide

- Structure : Retains morpholine but positions it on the phenyl ring’s 4-position.

- Key Differences: Synthesized via chloroacetyl chloride and 4-morpholinoaniline, yielding crystalline products. Absence of methyl and chloro groups on the phenyl ring reduces steric hindrance .

Physicochemical Properties

| Property | Target Compound | N-[4-(2-Chlorophenyl)-thiazol-2-yl] | 2-Chloro-N-(4-fluorophenyl)acetamide |

|---|---|---|---|

| Molecular Weight | 280.74 | 356.85 | 201.62 |

| LogP (Predicted) | 2.1 | 3.5 | 1.8 |

| Hydrogen Bond Acceptors | 4 | 5 | 2 |

| Synthetic Yield | Not reported | 95% | 85% (Crystallized) |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, summarizing key studies, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide is characterized by the following structural components:

- Chloromethylphenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Morpholino moiety : Known for improving solubility and bioavailability.

- Acetamide functional group : Contributes to the compound's ability to interact with various biological targets.

Research indicates that N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide exhibits its biological effects primarily through the following mechanisms:

- Kinase Inhibition : The compound has shown significant inhibitory activity against several kinases, particularly IGF1R (Insulin-like Growth Factor 1 Receptor), which plays a crucial role in cancer cell proliferation and survival. Inhibitory effects were quantified at approximately 76.84% at a concentration of 10 μM .

- Cell Cycle Arrest : Studies have demonstrated that the compound induces G2/M phase arrest in cancer cell lines such as HepG2. This effect contributes to its antiproliferative properties by preventing cells from progressing to mitosis .

- Apoptosis Induction : The compound has been linked to the induction of early-stage apoptosis in cancer cells, further supporting its potential as an anti-cancer agent .

Biological Activity Data

A summary of biological activity data for N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide is presented in the following table:

| Biological Activity | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 0.62 | Cell proliferation inhibition |

| Kinase Inhibition | IGF1R | 10 | Inhibition of signaling pathways |

| Cell Cycle Arrest | HepG2 | - | G2/M phase arrest |

| Apoptosis Induction | HepG2 | - | Early-stage apoptosis |

Case Studies

Several studies have highlighted the efficacy of N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide:

- Study on HepG2 Cells : In a controlled experiment, increasing concentrations of the compound resulted in a significant decrease in colony formation in HepG2 cells. The colony count decreased from 509.67 ± 36.08 in control to 251.67 ± 23.23 at 10 μM, demonstrating a clear dose-response relationship .

- Mechanistic Insights : Molecular modeling studies have confirmed strong binding affinity to IGF1R through multiple hydrogen bonds, indicating a robust interaction that may facilitate its inhibitory effects on cancer cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.